molecular formula C6H6N4O B2784595 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1343323-60-3

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2784595
CAS RN: 1343323-60-3
M. Wt: 150.141
InChI Key: KVUWEJSMNWCOHM-UHFFFAOYSA-N
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Description

“6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds used in various biochemical, clinical, and pharmaceutical applications . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .


Molecular Structure Analysis

The molecular structure of “6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a core structure for developing new therapeutic agents. Its derivatives have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticonvulsant properties . For instance, it has been used to synthesize analogs of Trazodone, a drug known for its antidepressant and anxiolytic effects .

Material Science

In the field of material science, the triazolopyridine core is explored for its potential in creating new materials. Its derivatives have been studied for their optical properties, which could be valuable in the development of optoelectronic devices .

Pharmacology

Pharmacologically, triazolopyridine derivatives are significant due to their diverse inhibitory activities. They have been identified as inhibitors of various enzymes, which is crucial for the treatment of diseases like cancer and cardiovascular disorders .

Organic Synthesis

This compound plays a role in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is involved in reactions that form products with good yields, demonstrating its utility in creating complex organic molecules .

Drug Discovery

In drug discovery, the triazolopyridine moiety is a valuable scaffold for the design of new drugs. It has been incorporated into compounds that show promising antimalarial activity, highlighting its importance in the development of treatments for infectious diseases .

Biochemistry

From a biochemical perspective, the compound’s derivatives are used to study the structural and spectroscopic properties of molecules. This information is essential for understanding the interactions of molecules within biological systems and can lead to the discovery of new biochemical pathways .

properties

IUPAC Name

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUWEJSMNWCOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

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